2-(aminomethyl)hexanoic Acid
CAS No.: 104883-55-8
Cat. No.: VC8030195
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104883-55-8 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | 2-(aminomethyl)hexanoic acid |
| Standard InChI | InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
| Standard InChI Key | CBUFFLKXHMQFEJ-UHFFFAOYSA-N |
| SMILES | CCCCC(CN)C(=O)O |
| Canonical SMILES | CCCCC(CN)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(Aminomethyl)hexanoic acid (CAS: 104883-55-8, 183182-05-0 for stereoisomers) is a β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . Its structure includes:
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A six-carbon aliphatic chain (hexanoic acid backbone).
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An aminomethyl substituent at the second carbon.
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Chiral centers, with the (2R)-stereoisomer being predominant in pharmacological studies .
Table 1: Physicochemical Properties
Synthesis and Production
Chemical Synthesis
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Starting Material: Hexanoic acid derivatives are functionalized via reductive amination or nucleophilic substitution to introduce the aminomethyl group .
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Chiral Resolution: Enantiomeric purity is achieved using chiral catalysts (e.g., L-proline) or chromatography .
Biocatalytic Methods
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Engineered microbial systems (e.g., E. coli with aminotransferases) enable enantioselective synthesis, yielding >99% enantiomeric excess .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenges |
|---|---|---|---|
| Chemical Synthesis | 60–75 | 85–92 | Byproduct formation |
| Microbial Fermentation | 80–90 | >99 | Scalability optimization |
Biological Activity and Mechanisms
Pharmacological Effects
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Antimicrobial Activity: Inhibits Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell membrane integrity .
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Neuroprotection: Modulates GABAergic signaling, reducing oxidative stress in neuronal cells .
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Enzyme Inhibition: Potent inhibitor of human arginases I (IC₅₀: 223 nM) and II (IC₅₀: 509 nM), relevant in cardiovascular and inflammatory diseases .
Industrial and Pharmaceutical Applications
Drug Development
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Pro-Drug Synthesis: Serves as a backbone for neuromodulators and enzyme-targeted therapies .
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Case Study: A murine arthritis model showed reduced inflammation after administration, indicating potential for autoimmune disease treatment.
Material Science
Comparison with Structural Analogs
Table 3: Functional Differences from Related Compounds
| Compound | Key Structural Difference | Biological Impact |
|---|---|---|
| 2-Methylhexanoic acid | Methyl vs. aminomethyl group | Lower hydrophilicity; no enzyme inhibition |
| (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Hydroxyl group addition | Enhanced binding to neuronal receptors |
Future Directions
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